![molecular formula C7H13ClN2O B2916331 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride CAS No. 2044722-91-8](/img/structure/B2916331.png)

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

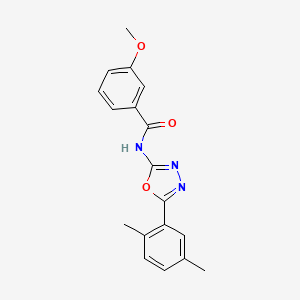

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a chemical compound with the CAS Number: 2044722-91-8 . It has a molecular weight of 176.65 . The compound is typically stored at room temperature and is available in powder form .

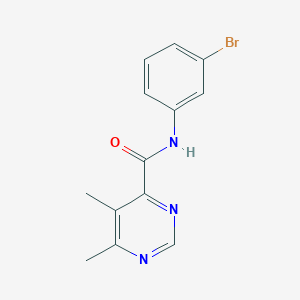

Molecular Structure Analysis

The InChI code for 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is 1S/C7H12N2O.ClH/c10-7-3-5-1-2-6 (9-5)4-8-7;/h5-6,9H,1-4H2, (H,8,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis and Biological Activity

A study by Malmakova et al. (2021) focused on synthesizing novel derivatives of diazabicyclic compounds, including 3,7-diazabicyclo[3.3.1]nonan-9-one, and investigating their biological activity and toxicity. The compounds exhibited local anesthetic activity and low toxicity (Malmakova et al., 2021).

Structural and Conformational Analysis

Fernández et al. (1995) synthesized and studied esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, providing insights into their structure and stereoelectronic effects (Fernández et al., 1995).

Pharmacological Applications

Opioid Receptor Affinity

Siener et al. (2000) synthesized 3,7-diazabicyclo[3.3.1]nonan-9-ones with aryl rings and assessed their affinity to opioid receptors. They discovered significant affinity for the kappa-receptor, suggesting potential applications in pain management (Siener et al., 2000).

iNOS Inhibitor Activity

Plotnikova et al. (2013) reported on the iNOS-Inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride, providing valuable information for potential therapeutic applications (Plotnikova et al., 2013).

Nootropic Agents

- Nootropic Drug Development: Manetti et al. (2000) synthesized and tested diazabicyclo[4.3.0]nonan-9-ones as nootropic agents. One compound, DM 232, showed outstanding potency and potential as a new class of nootropic drugs (Manetti et al., 2000).

Stimulus-Sensitive Delivery Systems

- Liposomal Delivery System: Veremeeva et al. (2021) demonstrated the potential of 3,7-diazabicyclo[3.3.1]nonane derivatives as molecular switches in liposomal delivery systems, enhancing the release of water-soluble compounds under specific conditions (Veremeeva et al., 2021).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Wirkmechanismus

Mode of Action

The mode of action of 3,9-Diazabicyclo[42It’s known that the compound is synthesized through a three-component [3+2] cycloaddition followed by reduction and lactamization . The exact interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by 3,9-Diazabicyclo[42It’s known that some diazabicyclo [4.2.1]nonane derivatives possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics . The downstream effects of these interactions are yet to be fully understood.

Eigenschaften

IUPAC Name |

3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-5)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLMUFICAWMJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)CC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2916253.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)

![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)

![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)

![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)